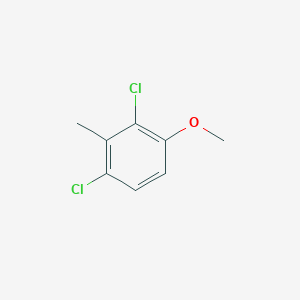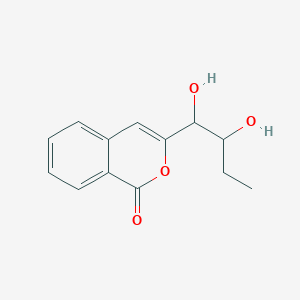
1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 1,2,3,4-tetrahydroisoquinoline with N-(2-diethylaminoethyl)formamide under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an organic solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH₄.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of biochemical assays to understand enzyme interactions .
Medicine: In medicinal chemistry, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter systems and its potential as an analgesic or anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesia and anti-inflammatory responses .
Molecular Targets and Pathways:
Receptors: It primarily targets G-protein coupled receptors (GPCRs) and ion channels.
Pathways: The compound influences pathways related to pain perception, inflammation, and neurotransmission.
類似化合物との比較
N-(2-DIETHYLAMINOETHYL)-OLEAMIDE: This compound shares a similar diethylaminoethyl group but differs in its core structure, leading to different biological activities.
Acecainide: Another compound with a diethylaminoethyl group, used as an anti-arrhythmic agent.
Bromopride: A dopamine antagonist with a similar diethylaminoethyl moiety, used as an antiemetic.
Uniqueness: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its tetrahydroisoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple receptor systems makes it a versatile compound in both research and therapeutic applications .
特性
CAS番号 |
32421-50-4 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20) |
InChIキー |
SEUIDLPNRJJFBX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


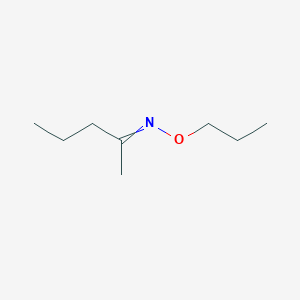

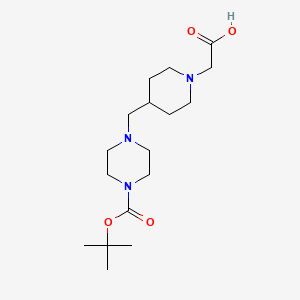
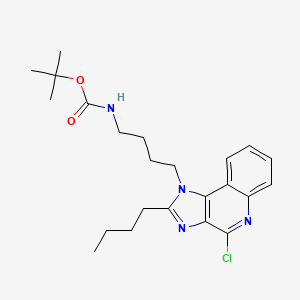
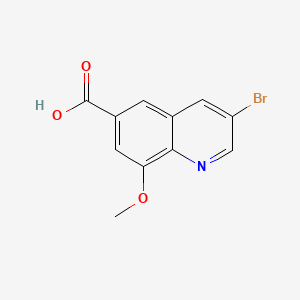


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)

![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

